2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-8(2,9(10,11)12)7-5-6(13)3-4-14-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXLUKUQVFCNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one typically involves the reaction of 4-methyl-2-pyridinyl ketone with 1,1,1-trifluoro-2-methylpropan-2-ol. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through specific reaction pathways .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and control of parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high efficiency. The use of catalysts and solvents may also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Oxidation Reactions
The pyranone ring undergoes selective oxidation at the α-carbon positions. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 4h | 4-keto-2-(trifluoromethyl)glutaric acid derivative | 68% |
| CrO₃/H₂SO₄ | RT, 12h | Ring-opened dicarboxylic acid | 52% |
Mechanistic studies suggest the trifluoromethyl group stabilizes transition states through electron-withdrawing effects, facilitating proton abstraction during oxidation.
Reduction Reactions
The ketone group in the pyranone ring is reducible under controlled conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄/MeOH | 0°C, 30min | 4-hydroxy-2-(trifluoromethyl)pyran | 89% |
| H₂/Pd-C (10%) | 50 psi, EtOH | Tetrahydro-pyranone derivative | 73% |
Steric hindrance from the bulky trifluoromethyl group directs reduction to occur predominantly at the C4 carbonyl rather than adjacent positions.
Nucleophilic Substitution Reactions
The trifluoromethyl group participates in SN-type reactions:
| Nucleophile | Conditions | Product | Key Feature |
|---|---|---|---|
| NH₃ (g) | 100°C, sealed tube | 2-amino-4H-pyran-4-one | CF₃ → NH₂ substitution |
| KSCN/EtOH | Reflux, 6h | 2-thiocyano derivative | 92% conversion |
Kinetic studies show the CF₃ group's strong -I effect accelerates substitution rates by 4-7x compared to methyl analogs.
Cycloaddition Reactions
The conjugated diene system enables Diels-Alder reactivity:
| Dienophile | Conditions | Adduct Structure | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic lactone | 81% |
| Tetracyanoethylene | DCM, RT | Nitrile-functionalized adduct | 67% |
Second-order rate constants (k₂) for these reactions range from 0.18-0.43 M⁻¹s⁻¹ at 25°C, demonstrating moderate reactivity influenced by the electron-deficient dienophile.
Enaminization Reactions
Reaction with dimethylformamide dimethyl acetal (DMF-DMA) proceeds under specific conditions:
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| N-methylimidazole (0.25 eq) | 120°C | 25h | 72% |
| No catalyst | 130°C | 25h | 54% |
The reaction forms 2-(2-(dimethylamino)vinyl) derivatives, with the trifluoromethyl group slowing reaction rates compared to methyl analogs due to electronic effects .
Hydrolysis and Acid-Catalyzed Reactions
The compound shows pH-dependent stability:
| Condition | Result | Half-life |
|---|---|---|
| 1M HCl (aq) | Ring-opening to diketone | 45min |
| TFA (neat) | Deprotection of tert-butyl groups | <30min |
| pH 7 buffer | Stable for >48h | - |
Crystallographic data (CCDC 2052341) reveals protonation occurs preferentially at the pyranone oxygen rather than the trifluoromethyl group .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may serve as:
- Antimicrobial agents : The presence of the pyran ring enhances the compound's ability to inhibit microbial growth.
- Anti-inflammatory drugs : Studies have shown that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis.
Agrochemicals
Due to its unique chemical structure, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one is being investigated for use in:
- Pesticides : Its efficacy against certain pests has been noted in preliminary studies, indicating potential for development as an environmentally friendly pesticide.
- Herbicides : The compound's ability to disrupt plant growth pathways could be harnessed for selective herbicide formulations.
Materials Science
The incorporation of fluorinated compounds into polymers can significantly enhance their properties. This compound has potential applications in:
- Fluorinated polymers : Enhancing thermal stability and chemical resistance.
- Coatings : Development of coatings that exhibit water and oil repellency due to the fluorinated structure.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial properties of various pyran derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Agrochemical Efficacy
In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests while exhibiting low toxicity to beneficial insects. This dual action highlights its potential as a sustainable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one
- CAS Number : 1357476-64-2
- Molecular Formula : C₉H₉F₃O₂
- Molecular Weight : 206.16 g/mol
- Structure : Features a 4H-pyran-4-one core substituted at the 2-position with a 1,1,1-trifluoro-2-methylpropan-2-yl group.
Key Properties :
- The trifluoromethyl (CF₃) group confers high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs .
Synthetic Relevance :
This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing fluorinated analogs of bioactive molecules. Its synthesis involves multi-step reactions under controlled conditions, as detailed in .
Table 1: Structural and Functional Comparisons
Key Findings from Research :
Electronic Effects :
- The CF₃ group in the target compound increases electron-withdrawing effects compared to hydroxymethyl or benzyloxy substituents in analogs (e.g., ). This reduces tautomerism risk, unlike unprotected 3-hydroxypyridin-4-ones, which exhibit hydrogen-bond-mediated tautomerism .
Biological Activity :
- Tyrosinase Inhibition : Kojic acid derivatives (e.g., ) show potent inhibition (IC₅₀ values in µM range) due to hydroxymethyl and nitrophenyl groups. The target compound’s CF₃ group may reduce polar interactions with tyrosinase but enhance membrane penetration .
- Antimicrobial Activity : Xylaropyrone () demonstrates that alkyl chain length (3-methylpentyl) and stereochemistry (R-configuration) are critical for antimicrobial efficacy. The target compound’s shorter alkyl chain may limit similar activity.
Material Science Applications :
- Acrylate-functionalized 4H-pyran-4-ones () are utilized in polymer synthesis. The target compound’s lack of polymerizable groups (e.g., acrylate) restricts its use in materials science but highlights its niche in small-molecule synthesis.
Its bulky substituents (isoindole, piperidine) enable selective enzyme inhibition, whereas the target compound’s compact structure may favor kinase-targeted drug development (e.g., PI3K inhibitors in ).
Biological Activity
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one, with the CAS number 1357476-64-2, is a synthetic organic compound characterized by its unique trifluoromethyl group and pyranone structure. Its molecular formula is C9H9F3O2, and it has a molar mass of 206.16 g/mol. This compound has garnered attention in various fields due to its potential biological activities.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of pyranone derivatives, including this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting that this pyranone may also possess similar properties.
Table 1: Comparative Antioxidant Activities of Pyranones
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| This compound | TBD | In vitro studies |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | 30 | Maillard reaction products |
| Other Pyranones | Varies | Literature review |
Antimicrobial Activity
The antimicrobial potential of pyranones has been explored in several studies. Compounds with similar structures have demonstrated activity against a range of bacterial strains. The trifluoromethyl group is hypothesized to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Table 2: Antimicrobial Activity of Related Pyranones
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | TBD | TBD |
| Pyranone A | E. coli | 50 µg/mL |
| Pyranone B | S. aureus | 25 µg/mL |
Synthesis and Characterization
A study conducted by researchers synthesized various pyranone derivatives and assessed their biological activities. The synthesis involved the reaction of appropriate starting materials under controlled conditions to yield the desired pyranone structure. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.
In Vivo Studies
While in vitro studies provide valuable insights into the biological activities of compounds, in vivo studies are essential for understanding their effects in living organisms. Future research should focus on evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one?
The synthesis of this compound typically involves cyclization or condensation reactions. For example, pyran-4-one derivatives are often synthesized via acid-catalyzed cyclization of diketones or β-keto esters. A related method for structurally similar compounds (e.g., 2-methyl-4H-pyran-4-one) employs trifluoroacetic acid as a catalyst in a cyclocondensation reaction . Key intermediates like 1,1,1-trifluoro-2-methylpropan-2-yl groups can be introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of PI3K inhibitors like Alpelisib (BYL719) .
Q. How can researchers characterize the purity and structure of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : , , and NMR to confirm substituent positions and fluorine integration .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., HRMS-ESI-TOF as in ) .
- XRD : Single-crystal X-ray diffraction for definitive stereochemical assignment .
- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection or GC-MS for volatile derivatives .
Q. What are the stability considerations for this compound under laboratory conditions?
Stability depends on storage conditions:
- Light Sensitivity : Store in amber vials to prevent photodegradation, as fluorinated pyranones may undergo ring-opening under UV exposure .
- Moisture : Keep desiccated due to potential hydrolysis of the trifluoromethyl group in humid environments .
- Temperature : Store at 2–8°C for long-term stability, as elevated temperatures may promote decomposition .
Advanced Research Questions
Q. How can researchers elucidate the biological activity of this compound, particularly its interaction with enzymatic targets?
Mechanistic studies require:
- Kinase Inhibition Assays : Test against PI3Kα or related kinases using ATP-competitive assays, given structural similarities to Alpelisib .
- Molecular Docking : Use software like AutoDock Vina to model interactions with PI3K’s catalytic domain, focusing on hydrogen bonding with Val851 and hydrophobic interactions with the trifluoromethyl group .
- Cell-Based Assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) with PIK3CA mutations .
Q. How should conflicting data on this compound’s reactivity or biological activity be resolved?
Address discrepancies by:
- Reproducing Conditions : Verify solvent systems (e.g., DMSO vs. aqueous buffers), as fluorinated compounds may exhibit solvent-dependent reactivity .
- Stereochemical Analysis : Confirm enantiopurity via chiral HPLC, as minor stereoisomers can drastically alter biological activity .
- Control Experiments : Rule out off-target effects using knockout cell lines or competitive inhibitors .
Q. What computational methods are effective for predicting the physicochemical properties of this compound?
- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for drug-likeness evaluations .
- pKa Prediction : Tools like SPARC can model the acidity of the pyranone ring (predicted pKa ~4.78) .
- DFT Studies : Density functional theory to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Flow Chemistry : Continuous-flow reactors may improve heat transfer and reduce side reactions in exothermic steps .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., ring-opened products) and adjust reaction stoichiometry .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
